molecular formula C21H13Cl2NO3S B11499686 6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol

6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol

Cat. No.: B11499686
M. Wt: 430.3 g/mol
InChI Key: VAFLHUXTCODXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with chloro, phenyl, and sulfonyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the chloro, phenyl, and sulfonyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzylsulfonyl chloride
  • Chlorsulfuron
  • Sulphenone

Uniqueness

6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, highlighting its potential as a versatile research tool.

Properties

Molecular Formula

C21H13Cl2NO3S

Molecular Weight

430.3 g/mol

IUPAC Name

6-chloro-3-(4-chlorophenyl)sulfonyl-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C21H13Cl2NO3S/c22-14-6-9-16(10-7-14)28(26,27)20-19(13-4-2-1-3-5-13)17-12-15(23)8-11-18(17)24-21(20)25/h1-12H,(H,24,25)

InChI Key

VAFLHUXTCODXQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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